9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
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Properties
IUPAC Name |
9-(1,1-dioxothiolan-3-yl)-2-methyl-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S/c1-14-20(15-5-3-2-4-6-15)21(24)17-7-8-19-18(22(17)28-14)11-23(13-27-19)16-9-10-29(25,26)12-16/h2-8,16H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVUAQJCRPXSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)C4CCS(=O)(=O)C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
The compound acts as an activator of GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.
Biological Activity
The compound 9-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action and relevant research findings.
Structural Characteristics
The compound features a unique structural arrangement combining elements from various chemical classes. Its molecular formula and weight are essential for understanding its reactivity and biological interactions. The core structure includes:
- Chromeno[8,7-e][1,3]oxazine : A bicyclic system that may contribute to its pharmacological properties.
- Tetrahydrothiophene : This moiety is known for enhancing solubility and bioactivity.
Biological Activity Overview
Research indicates that compounds related to this structure exhibit various biological activities, particularly in the fields of oncology and antimicrobial research. Notable biological activities include:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Potential effectiveness against bacterial strains has been reported.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest the following pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests it could activate apoptotic pathways in malignant cells.
Research Findings
A review of recent literature reveals several significant findings regarding the biological activity of this compound:
Case Studies
- Antiproliferative Activity : In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects on various cancer cell lines. For example, studies indicated an IC50 value lower than 1 µM against breast cancer cell lines (MCF-7) .
- Mechanistic Studies : Research has shown that the compound may inhibit tubulin polymerization, similar to known microtubule inhibitors like paclitaxel . This suggests a potential role in disrupting mitotic processes in cancer cells.
Comparative Data Table
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Chromeno[8,7-e][1,3]oxazine core | Anticancer | < 1 |
| Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-phenyl-pyrazolo[3,4-b]pyridine | Pyrazolo core with furan | Anticancer | 0.56 - 16 |
| 2-Pyridyl derivative | Simple aryl group | Antiproliferative | > 5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
